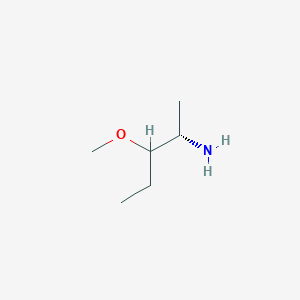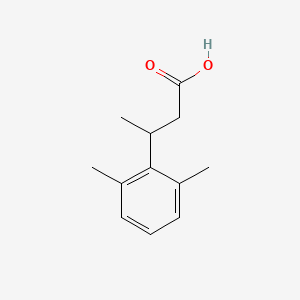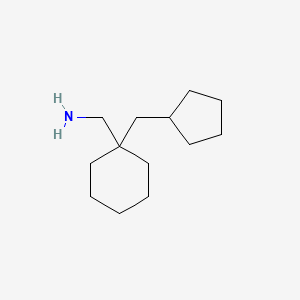
(1-(Cyclopentylmethyl)cyclohexyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(Cyclopentylmethyl)cyclohexyl)methanamine is an organic compound with the molecular formula C13H25N and a molecular weight of 195.34 g/mol . This compound is characterized by a cyclohexyl ring substituted with a cyclopentylmethyl group and a methanamine group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Cyclopentylmethyl)cyclohexyl)methanamine typically involves the reaction of cyclohexylmethylamine with cyclopentylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-(Cyclopentylmethyl)cyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted amines or other derivatives.
Applications De Recherche Scientifique
(1-(Cyclopentylmethyl)cyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-(Cyclopentylmethyl)cyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanemethanamine: Similar structure but lacks the cyclopentylmethyl group.
Cyclopentylmethylamine: Contains the cyclopentylmethyl group but lacks the cyclohexyl ring.
Cycloheptylmethylamine: Similar structure with a seven-membered ring instead of a six-membered ring.
Uniqueness
(1-(Cyclopentylmethyl)cyclohexyl)methanamine is unique due to the presence of both cyclohexyl and cyclopentylmethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications .
Propriétés
Formule moléculaire |
C13H25N |
|---|---|
Poids moléculaire |
195.34 g/mol |
Nom IUPAC |
[1-(cyclopentylmethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C13H25N/c14-11-13(8-4-1-5-9-13)10-12-6-2-3-7-12/h12H,1-11,14H2 |
Clé InChI |
MUPXMKUCMPESDT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC2CCCC2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


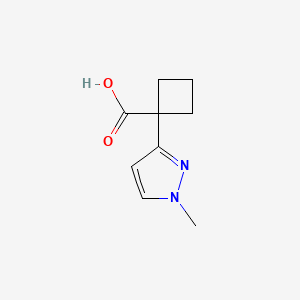
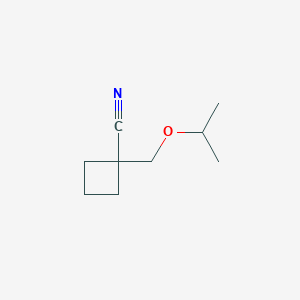
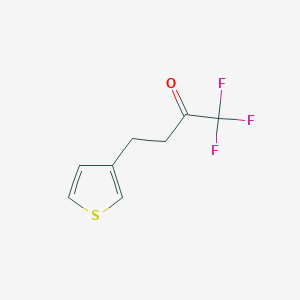
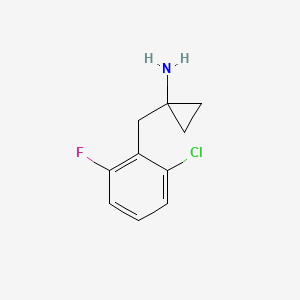
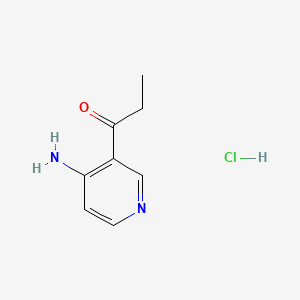
![1-[1-(2-Phenylethyl)cyclopentyl]methanamine](/img/structure/B13601486.png)

